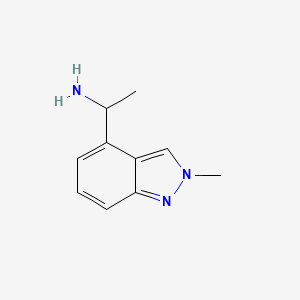
Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an allyloxy group, a chloro substituent, and a methoxy group attached to the thiophene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of sulfur sources.
Introduction of Substituents: The allyloxy, chloro, and methoxy groups are introduced through various substitution reactions. For example, the allyloxy group can be added via an allylation reaction using allyl bromide and a base.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. In materials science, its electronic properties are attributed to the conjugated thiophene ring, which facilitates charge transport.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate: shares similarities with other thiophene derivatives such as:
Uniqueness
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the thiophene ring can significantly influence its reactivity and stability.
Properties
Molecular Formula |
C10H11ClO4S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxy-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H11ClO4S/c1-4-5-15-7-6(11)10(14-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3 |
InChI Key |
MNTFMYKAMDGSQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)OC)OCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)
![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)


![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)



![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)


